molecular formula C12H8ClNO4 B14239001 4-(5-chloro-1H-indol-3-yl)-4-hydroxy-2-oxobut-3-enoic acid CAS No. 245425-44-9

4-(5-chloro-1H-indol-3-yl)-4-hydroxy-2-oxobut-3-enoic acid

Cat. No.: B14239001
CAS No.: 245425-44-9
M. Wt: 265.65 g/mol
InChI Key: CJOXJJYSFBAIOV-UHFFFAOYSA-N
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Description

4-(5-chloro-1H-indol-3-yl)-4-hydroxy-2-oxobut-3-enoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-1H-indol-3-yl)-4-hydroxy-2-oxobut-3-enoic acid typically involves the reaction of 5-chloroindole with suitable reagents to introduce the hydroxy and oxo functional groups. One common method involves the use of a Knoevenagel condensation reaction, where 5-chloroindole is reacted with malonic acid derivatives under basic conditions to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-1H-indol-3-yl)-4-hydroxy-2-oxobut-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 4-(5-chloro-1H-indol-3-yl)-4-oxo-2-oxobut-3-enoic acid.

    Reduction: Formation of 4-(5-chloro-1H-indol-3-yl)-4-hydroxy-2-hydroxybut-3-enoic acid.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-chloro-1H-indol-3-yl)-4-hydroxy-2-oxobut-3-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-chloro-1H-indol-3-yl)-4-hydroxy-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    5-chloroindole-3-carboxaldehyde: A precursor in the synthesis of various indole derivatives.

    Indole-3-carbinol: Known for its anticancer properties.

Uniqueness

4-(5-chloro-1H-indol-3-yl)-4-hydroxy-2-oxobut-3-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro, hydroxy, and oxo groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

245425-44-9

Molecular Formula

C12H8ClNO4

Molecular Weight

265.65 g/mol

IUPAC Name

4-(5-chloro-1H-indol-3-yl)-4-hydroxy-2-oxobut-3-enoic acid

InChI

InChI=1S/C12H8ClNO4/c13-6-1-2-9-7(3-6)8(5-14-9)10(15)4-11(16)12(17)18/h1-5,14-15H,(H,17,18)

InChI Key

CJOXJJYSFBAIOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C(=O)O)O

Origin of Product

United States

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